![molecular formula C24H23N5O3 B2941260 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 496776-82-0](/img/structure/B2941260.png)
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research has explored the luminescent properties and photo-induced electron transfer mechanisms of similar naphthalimide compounds with piperazine substituents. These studies revealed that such compounds can exhibit fluorescence quantum yields affected by pH, indicating potential applications as pH probes. The fluorescence of these molecules can be quenched by a photo-induced electron transfer process, suggesting their utility in studying photo-induced reactions and in developing materials with specific optical properties (Gan, Chen, Chang, & Tian, 2003).
Synthetic Approaches to Heterocyclic Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds derived from structural analogs, demonstrating the versatility of these molecules in generating diverse pharmacologically relevant structures. This includes the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cyclization and Halocyclization Reactions
Cyclization studies have shown the transformation of certain benzo[de]isoquinoline derivatives through iodine, bromine, or sulfuryl chloride action, leading to novel structures with potential biological activity. These reactions highlight the chemical reactivity of these compounds and their potential as scaffolds for developing new therapeutic agents (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Environment-Sensitive Fluorescent Ligands
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been explored for their high 5-HT1A receptor affinity and fluorescence properties. These findings suggest applications in receptor visualization and the study of receptor-ligand interactions, with potential implications for developing diagnostic tools and therapeutic targets (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Fluorimetric Derivatization for Formaldehyde Detection
A rapid and facile fluorimetric derivatization method using a derivative of this compound for detecting formaldehyde has been developed. This showcases the compound's utility in analytical chemistry, particularly in developing sensitive, rapid detection methods for aldehydes (Dong, Xuezhen, Tang, & Lin, 2016).
properties
IUPAC Name |
2-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c30-20(27-13-15-28(16-14-27)24-25-10-4-11-26-24)9-3-12-29-22(31)18-7-1-5-17-6-2-8-19(21(17)18)23(29)32/h1-2,4-8,10-11H,3,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHKLJUHKUGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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